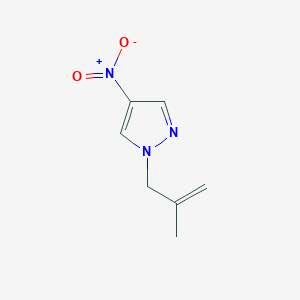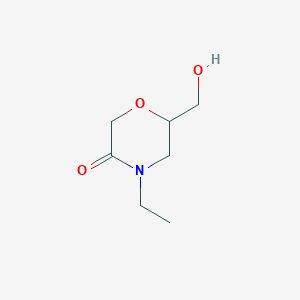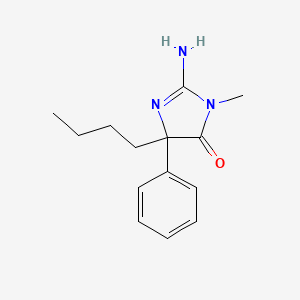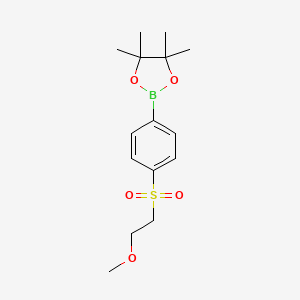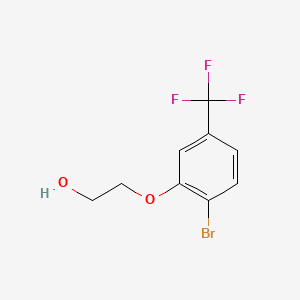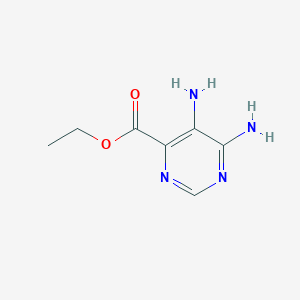
Ethyl 5,6-diamino-4-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-diamino-4-pyrimidinecarboxylate is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, specifically, has two amino groups at positions 5 and 6 and an ethyl ester group at position 4, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diamino-4-pyrimidinecarboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5,6-diamino-4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 5,6-diamino-4-pyrimidinecarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl 5,6-diamino-4-pyrimidinecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparaison Avec Des Composés Similaires
- Ethyl 2,4-diamino-5-pyrimidinecarboxylate
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- Ethyl 2,4-diamino-6-methyl-5-pyrimidinecarboxylate
Comparison: Ethyl 5,6-diamino-4-pyrimidinecarboxylate is unique due to the position of its amino groups and the ethyl ester group. This specific arrangement allows for distinct reactivity and interactions compared to its analogs. For example, the presence of amino groups at positions 5 and 6 can lead to different substitution patterns and biological activities compared to compounds with amino groups at other positions .
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl 5,6-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2,8H2,1H3,(H2,9,10,11) |
Clé InChI |
JYFFIUHBHGZXBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
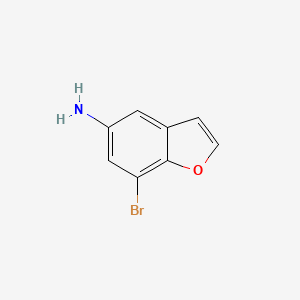
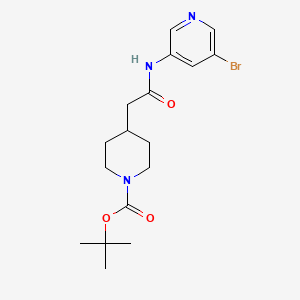
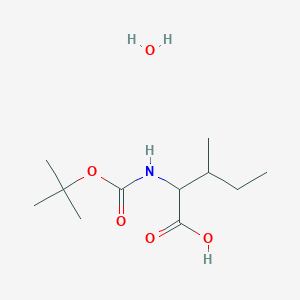
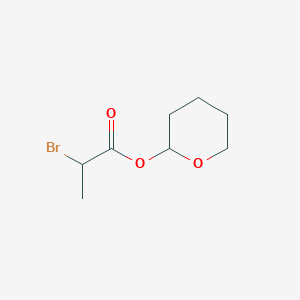

![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
